molecular formula C12H17ClN2 B2565376 1-(2-Chlorobenzyl)-1,4-diazepane CAS No. 76141-88-3

1-(2-Chlorobenzyl)-1,4-diazepane

Cat. No.: B2565376
CAS No.: 76141-88-3
M. Wt: 224.73
InChI Key: FTMQQFQWZMWCMG-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1,4-diazepane is a seven-membered cyclic amine derivative featuring a chlorobenzyl substituent at the 2-position of the aromatic ring. The 2-chlorobenzyl group introduces steric and electronic effects that may modulate receptor binding affinity, metabolic stability, and pharmacokinetic properties compared to analogs with substituents at other positions (e.g., 3- or 4-chloro) or alternative functional groups (e.g., trifluoromethyl, bromo) .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMQQFQWZMWCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-1,4-diazepane typically involves the reaction of 2-chlorobenzyl chloride with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-1,4-diazepane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and organic solvents like dichloromethane.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted diazepane derivatives, while oxidation and reduction can produce oxidized or reduced forms of the compound .

Scientific Research Applications

1-(2-Chlorobenzyl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1,4-diazepane involves its interaction with specific molecular targets in the body. It is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to its potential anxiolytic and anticonvulsant effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and biological differences between 1-(2-Chlorobenzyl)-1,4-diazepane and its analogs:

Compound Substituent Molecular Formula Synthesis Yield Purification Method Key Biological Activity/Notes Reference
This compound 2-Chlorobenzyl C₁₂H₁₆ClN₂ Not reported Likely chromatography Structural analog; potential CNS activity
1-(2,4-Dichlorophenyl)-1,4-diazepane 2,4-Dichlorophenyl C₁₁H₁₃Cl₂N₂ 38% Normal-phase chromatography Evaluated as D3 receptor ligand
1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane 3-Trifluoromethylphenyl C₁₂H₁₆F₃N₂ 53% Normal-phase chromatography Higher yield due to electron-withdrawing group
1-(4-Chlorophenyl)-1,4-diazepane (Compound 26) 4-Chlorophenyl C₁₁H₁₄ClN₂ 69% HCl salt recrystallization Antiparkinsonian candidate; binds multiple receptors
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenyl-pyrazole C₁₄H₁₆ClN₃ Not reported Not specified Selective 5-HT7R ligand (Ki < 10 nM)
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane 4-Bromo-2-fluorobenzyl C₁₂H₁₅BrFN₂ Not reported Commercial synthesis Halogenated analog; potential PET imaging agent
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) Pyridin-3-yl C₁₀H₁₅N₃ Reported previously Radioligand assay validated nAChR modulator (IC₅₀ ~ 1 µM)

Key Comparative Insights

Substituent Position and Electronic Effects 2-Chlorobenzyl vs. This may affect receptor binding kinetics . Electron-Withdrawing Groups: The trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane enhances electrophilicity, possibly improving synthetic yield (53%) compared to dichlorophenyl derivatives (38%) .

Synthetic Methodology

  • Catalysts and Solvents : Most analogs are synthesized via nucleophilic substitution using isopropylamine or similar bases in polar aprotic solvents (e.g., DMF) .
  • Purification : Alumina or silica-based chromatography is common, though recrystallization (e.g., HCl salt formation) is employed for salts .

Biological Activity Receptor Selectivity: The 3-chlorophenyl-pyrazole derivative (Ki < 10 nM for 5-HT7R) demonstrates that substituent bulk and aromaticity enhance selectivity over other serotonin receptors . Multitarget Potential: The 4-chlorophenyl analog (Compound 26) exhibits dual activity at dopamine and serotonin receptors, suggesting broader therapeutic utility in neurological disorders .

Halogenation and Pharmacokinetics

  • Bromo- and fluoro-substituted analogs (e.g., 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane) are explored for radiopharmaceutical applications due to their stability and imaging compatibility .

Biological Activity

1-(2-Chlorobenzyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of 2-chlorobenzyl chloride with homopiperazine. The following table summarizes a common synthetic route:

Step Reagents Conditions Product
12-Chlorobenzyl chloride + HomopiperazineAnhydrous conditions, heatThis compound
2PurificationColumn chromatographyPure compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit inhibitory effects on certain enzymes and receptors involved in cellular signaling pathways.

  • Target Enzymes : Preliminary studies suggest that this compound may inhibit serine/threonine kinases, which play crucial roles in cell proliferation and survival.
  • Pathways Affected : The compound's action may disrupt the MAPK/ERK signaling pathway, leading to altered cellular responses such as reduced proliferation and increased apoptosis in cancer cells .

Biological Activity and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives. Notable findings include:

  • Anticancer Activity : In a study assessing various diazepane derivatives for anticancer properties, compounds similar to this compound showed significant cytotoxic effects against B-cell leukemic cell lines. For instance, derivatives containing a carboxamide moiety demonstrated an IC50 value of 18 µM .
  • Neuropharmacological Effects : Research indicates that diazepane derivatives may also interact with sigma receptors, which are implicated in neuropharmacology. This interaction could lead to potential applications in treating neurological disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its bioavailability and therapeutic potential. Factors influencing its pharmacokinetics include:

  • Solubility : The compound's solubility in biological fluids can affect absorption rates.
  • Stability : Stability under physiological conditions is essential for maintaining effective concentrations in vivo.

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